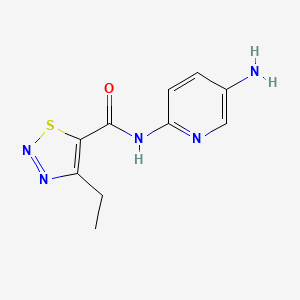

N-(5-aminopyridin-2-yl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(5-aminopyridin-2-yl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure combining a pyridine ring, a thiadiazole ring, and an amide group, which contributes to its diverse chemical reactivity and biological activity.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-aminopyridin-2-yl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 5-aminopyridine with ethyl isothiocyanate to form an intermediate, which is then cyclized to yield the thiadiazole ringThe reaction conditions often include the use of solvents like toluene or ethyl acetate and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the cyclization and amidation steps .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and catalysts may also be adjusted to minimize costs and environmental impact.

化学反应分析

Key Steps in Analogous Syntheses:

-

Thiadiazole Ring Formation

-

Carboxamide Bond Formation

-

Substituent Introduction

Thiadiazole Ring

The 1,2,3-thiadiazole ring participates in electrophilic substitutions and ring-opening reactions:

-

Electrophilic Aromatic Substitution : Limited due to electron deficiency, but meta-directing substituents (e.g., ethyl groups) enhance regioselectivity.

-

Ring-Opening : Reacts with nucleophiles (e.g., Grignard reagents) at the sulfur atom, yielding thiol intermediates .

Carboxamide Group

-

Hydrolysis : Acidic or basic conditions cleave the amide bond, generating carboxylic acid and amine derivatives.

-

Reduction : LiAlH₄ reduces the carboxamide to a primary amine .

Amino-Pyridine Moiety

-

Diazotization : The primary amine undergoes diazotization with NaNO₂/HCl, enabling coupling reactions with aromatic rings.

-

Acylation : Reacts with acyl chlorides to form secondary amides .

Stability Under Reaction Conditions

The compound exhibits moderate stability in polar aprotic solvents (e.g., DMF, THF) but decomposes under strong acids or bases. Key stability data from analogs :

| Condition | Stability Outcome | Citation |

|---|---|---|

| Aqueous Acid (pH < 3) | Partial hydrolysis of carboxamide | |

| Oxidative (H₂O₂) | Thiadiazole ring degradation | |

| High Temperature (>100°C) | Decomposition via S-N bond cleavage |

Alkylation/Arylation

-

Ethyl Group Functionalization : Reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts.

-

Suzuki Coupling : Palladium-catalyzed cross-coupling introduces aryl/heteroaryl groups at the pyridine ring .

Heterocycle Fusion

-

Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl bromides yields fused triazole-thiadiazole systems .

Comparative Reactivity of Analogous Compounds

Reactivity trends from structurally similar thiadiazoles :

| Compound Type | Reactivity Feature | Outcome |

|---|---|---|

| 1,2,4-Thiadiazoles | Higher metabolic stability vs 1,3,4-isomers | Retained activity in biological assays |

| Oxadiazole analogs | Lower electrophilicity | Reduced ring-opening propensity |

Mechanistic Insights

科学研究应用

Medicinal Chemistry Applications

1. Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties. Research indicates that derivatives of thiadiazole compounds often exhibit antibacterial effects against various pathogens, including strains resistant to conventional antibiotics. For example, studies have shown that N-(5-aminopyridin-2-yl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide exhibits activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

2. Antifungal Properties

In addition to antibacterial properties, this compound has been found to possess antifungal activity against strains such as Candida albicans. The presence of the carboxamide group is believed to enhance its efficacy against fungal infections .

3. Potential for Drug Design

The structural characteristics of this compound suggest potential interactions with biological targets involved in microbial resistance mechanisms. Preliminary studies indicate that it may effectively bind to certain enzymes or receptors, making it a candidate for further pharmacological studies .

Synthetic Applications

1. Versatility in Organic Synthesis

The synthesis of this compound typically involves several steps that require careful control of reaction conditions to ensure high yields and purity. Its unique structure allows for various modifications that can lead to the development of new derivatives with enhanced biological activities .

2. Structural Analogues

The compound's design allows for the exploration of structural analogues that may exhibit improved pharmacological profiles. For instance, variations in the substituents on the thiadiazole ring can lead to compounds with different antimicrobial or antifungal activities .

Case Studies

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial properties of various thiadiazole derivatives, this compound was found to have a minimum inhibitory concentration (MIC) lower than standard antibiotics like ampicillin against resistant strains of E. coli and S. aureus. This underscores its potential as an alternative therapeutic agent in treating antibiotic-resistant infections .

Case Study 2: Antifungal Activity Assessment

Another study focused on the antifungal efficacy of this compound against Candida species revealed that it outperformed traditional antifungals in vitro. The introduction of the ethyl group in the structure was associated with enhanced membrane permeability, contributing to its effectiveness .

作用机制

The mechanism of action of N-(5-aminopyridin-2-yl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with active sites, thereby modulating the activity of the target. For example, it may inhibit enzyme activity by binding to the active site and preventing substrate access .

相似化合物的比较

N-(pyridin-2-yl)amides: These compounds share the pyridine and amide functionalities but lack the thiadiazole ring, resulting in different chemical and biological properties.

Thiadiazole derivatives: Compounds with the thiadiazole ring but different substituents, which may exhibit varied reactivity and biological activity.

Uniqueness: N-(5-aminopyridin-2-yl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide is unique due to the combination of its structural features, which confer a distinct set of chemical reactivities and potential biological activities. This makes it a valuable compound for research and development in multiple scientific disciplines.

生物活性

N-(5-aminopyridin-2-yl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide is a compound of interest due to its potential biological activities. This article summarizes the findings regarding its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. The structure can be represented as follows:

This compound features a pyridine ring substituted with an amino group and a thiadiazole core, which is crucial for its biological effects.

Biological Activity Overview

Thiadiazole derivatives exhibit a range of biological activities, including:

- Antimicrobial : These compounds have shown significant antibacterial and antifungal properties.

- Antiviral : Some derivatives demonstrate moderate antiviral activity against HIV.

- Antitumor : Thiadiazole compounds have been studied for their cytotoxic effects on various cancer cell lines.

Table 1: Summary of Biological Activities

The mechanisms underlying the biological activity of this compound are multifaceted:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in the metabolic pathways of pathogens.

- Disruption of Cell Membranes : Thiadiazoles can affect the integrity of microbial cell membranes, leading to cell death.

- Interference with Nucleic Acid Synthesis : As a bioisostere of nucleosides, thiadiazoles can disrupt nucleic acid synthesis in viruses.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various thiadiazole derivatives, including this compound. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics.

Case Study 2: Antiviral Properties

Research on the antiviral properties indicated that this compound showed moderate inhibitory effects against HIV strains in vitro. The half-maximal effective concentration (EC50) values were within a range that suggests potential for further development as an antiviral agent.

Table 2: In Vitro Activity Against HIV

| Compound | EC50 (µg/mL) | Selectivity Index (SI) |

|---|---|---|

| N-(5-amino-pyridin-2-yl)-4-ethyl-thiadiazole | 0.96 (HIV-1) | <1 |

| Reference Drug (Efavirenz) | 0.003 | 13333 |

属性

IUPAC Name |

N-(5-aminopyridin-2-yl)-4-ethylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5OS/c1-2-7-9(17-15-14-7)10(16)13-8-4-3-6(11)5-12-8/h3-5H,2,11H2,1H3,(H,12,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABRLBTCTXAIIGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SN=N1)C(=O)NC2=NC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。